molecular formula C20H19FN4O3 B10986120 1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10986120
M. Wt: 382.4 g/mol
InChI Key: XVOZBUOFNADEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a benzimidazole moiety, and a pyrrolidine ring, making it a unique structure for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the benzimidazole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine ring. The reaction conditions typically require specific reagents, catalysts, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity to specific targets, while the benzimidazole moiety can participate in hydrogen bonding and π-π interactions. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19FN4O3/c1-28-11-18-23-16-7-4-14(9-17(16)24-18)22-20(27)12-8-19(26)25(10-12)15-5-2-13(21)3-6-15/h2-7,9,12H,8,10-11H2,1H3,(H,22,27)(H,23,24)

InChI Key

XVOZBUOFNADEKL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.